2-bromo-N-(4-nitrophenyl)acetamide
Overview
Description
2-Bromo-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3 It is a brominated derivative of acetanilide, where the bromine atom is attached to the alpha carbon of the acetamide group, and a nitro group is attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-nitrophenyl)acetamide typically involves the bromination of N-(4-nitrophenyl)acetamide. One common method is to react N-(4-nitrophenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Reduction Reactions: The major product is 2-amino-N-(4-nitrophenyl)acetamide.
Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Bromo-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-nitrophenyl)acetamide involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to modify proteins and other biomolecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroacetanilide: Similar structure but with the bromine and nitro groups in different positions.
2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a methyl group on the nitrogen atom.
N-(4-Bromo-2-nitrophenyl)acetamide: Similar structure but with the bromine and nitro groups in different positions.
Uniqueness
2-Bromo-N-(4-nitrophenyl)acetamide is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKCUIFGKBMFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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